molecular formula C21H15N B034521 1,2-Dihydrodibenz(a,j)acridine CAS No. 106589-50-8

1,2-Dihydrodibenz(a,j)acridine

Cat. No. B034521
M. Wt: 281.3 g/mol
InChI Key: DWBOIABARBCRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrodibenz(a,j)acridine, also known as dibenzacridine or DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acridine and contains two fused benzene rings, which give it its distinctive shape and properties.

Mechanism Of Action

The mechanism of action of 1,2-Dihydrodibenz(a,j)acridine is primarily attributed to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By binding to the enzyme, 1,2-Dihydrodibenz(a,j)acridinene prevents the unwinding of DNA strands, leading to the formation of DNA breaks and ultimately cell death. Additionally, 1,2-Dihydrodibenz(a,j)acridinene has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2-Dihydrodibenz(a,j)acridine are primarily related to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. In vitro studies have shown that 1,2-Dihydrodibenz(a,j)acridinene exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. However, the compound has also been found to be toxic to normal cells, highlighting the need for further investigation into its selectivity and toxicity profiles.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Dihydrodibenz(a,j)acridine in lab experiments include its unique chemical structure, potent cytotoxicity against cancer cells, and potential applications in various fields. However, the compound also has some limitations, including its toxicity to normal cells, potential environmental impact, and limited availability.

Future Directions

There are several future directions for research on 1,2-Dihydrodibenz(a,j)acridine, including:
1. Investigation of its selectivity and toxicity profiles in vivo and in clinical trials.
2. Development of novel synthetic methods for the production of 1,2-Dihydrodibenz(a,j)acridinene derivatives with improved properties.
3. Exploration of its potential applications in other fields, such as energy storage and catalysis.
4. Investigation of its environmental fate and impact, including its persistence in soil and water.
5. Development of targeted drug delivery systems for 1,2-Dihydrodibenz(a,j)acridinene-based anticancer agents.
Conclusion
In conclusion, 1,2-Dihydrodibenz(a,j)acridine is a unique compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is primarily attributed to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. While there are some limitations to its use, there are also several future directions for research on 1,2-Dihydrodibenz(a,j)acridinene and its derivatives. Further investigation into this compound could lead to the development of novel anticancer agents, organic semiconductors, and other innovative materials.

Synthesis Methods

The synthesis of 1,2-Dihydrodibenz(a,j)acridine has been achieved through various methods, including the Povarov reaction, the Buchwald-Hartwig coupling reaction, and the Suzuki-Miyaura coupling reaction. The Povarov reaction involves the condensation of aniline, formaldehyde, and an alkyne to form the 1,2-Dihydrodibenz(a,j)acridinene scaffold. The Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction are palladium-catalyzed cross-coupling reactions that allow for the formation of the 1,2-Dihydrodibenz(a,j)acridinene ring system.

Scientific Research Applications

1,2-Dihydrodibenz(a,j)acridine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1,2-Dihydrodibenz(a,j)acridinene has been investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. In materials science, 1,2-Dihydrodibenz(a,j)acridinene has been used as a building block for the synthesis of organic semiconductors and optoelectronic devices. In environmental science, 1,2-Dihydrodibenz(a,j)acridinene has been identified as a potential environmental pollutant due to its persistence in soil and water.

properties

CAS RN

106589-50-8

Product Name

1,2-Dihydrodibenz(a,j)acridine

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene

InChI

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2

InChI Key

DWBOIABARBCRSQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54

Canonical SMILES

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54

Other CAS RN

106589-50-8

synonyms

1,2-DIHYDRODIBENZ(A,J)ACRIDINE

Origin of Product

United States

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